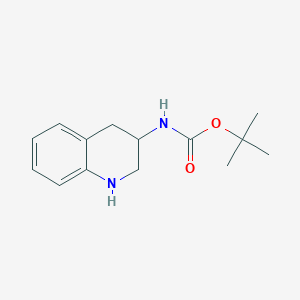
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Cat. No. B152949
Key on ui cas rn:
219862-14-3
M. Wt: 248.32 g/mol
InChI Key: GAURNOYXRZQBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08716285B2
Procedure details


To a solution of XXIII (2.7 g, 10.9 mmol) in THF was added dropwise a solution of pyridinium tribromide (3.83, 0.41 mmol) in 50 mL of THF at rt. The reaction mixture was stirred for 15 min before 60 mL of water was added into the flask. The aqueous phase was extracted with EtOAc. The combined organic phase was washed with saturated NaCl, dried over Na2SO4 and concentrated. The residue was purified by flash silica gel chromatography to give (6-bromo-1,2,3,4-tetrahydro-quinoline-3-yl)-carbamic acid tert-butyl ester XXIV (2.5 g, 70%) as white solid.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:18])[NH:7][CH:8]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[Br-:19].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.O>C1COCC1>[C:1]([O:5][C:6](=[O:18])[NH:7][CH:8]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([Br:19])[CH:15]=2)[NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1CNC2=CC=CC=C2C1)=O
|
|
Name
|
|
|
Quantity
|
0.41 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added into the flask
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash silica gel chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1CNC2=CC=C(C=C2C1)Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 1863.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
